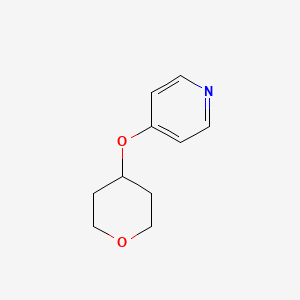

4-(Oxan-4-yloxy)pyridine

Description

4-(Oxan-4-yloxy)pyridine is a pyridine derivative featuring an oxane (tetrahydropyran) ether substituent at the 4-position of the pyridine ring. Pyridine derivatives are pivotal in medicinal chemistry due to their versatility in hydrogen bonding, aromatic interactions, and modulation of electronic properties . The oxane group introduces steric bulk and lipophilicity, which may influence solubility, bioavailability, and binding affinity compared to simpler substituents like methoxy or amino groups .

Synthetic routes for analogous compounds often involve nucleophilic substitution or coupling reactions. For example, details the synthesis of pyridine derivatives via multi-step protocols involving substituted phenyl groups and disubstituted hexahydroquinoline frameworks .

Properties

IUPAC Name |

4-(oxan-4-yloxy)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10/h1-2,5-6,10H,3-4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQWNAEPINCDCNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Oxan-4-yloxy)pyridine typically involves the reaction of pyridine derivatives with oxan-4-yloxy reagents. One common method is the nucleophilic substitution reaction where a pyridine derivative reacts with an oxan-4-yloxy halide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods: Industrial production of 4-(Oxan-4-yloxy)pyridine may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates. Catalysts may also be employed to increase the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: 4-(Oxan-4-yloxy)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine N-oxides using oxidizing agents such as peracids.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions:

Oxidation: Peracids (e.g., m-chloroperbenzoic acid) under mild conditions.

Reduction: Boranes or silanes in the presence of a catalyst.

Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products:

Oxidation: Pyridine N-oxides.

Reduction: Dihydropyridine derivatives.

Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

4-(Oxan-4-yloxy)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Oxan-4-yloxy)pyridine involves its interaction with molecular targets such as enzymes and receptors. The oxan-4-yloxy group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. This interaction can affect various biological pathways, making the compound a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural and Electronic Properties

Pyridine derivatives are distinguished by their substituents, which critically affect reactivity and biological activity. Below is a comparative analysis of 4-(Oxan-4-yloxy)pyridine with structurally related compounds:

*Calculated based on molecular formula C₁₀H₁₃NO₂.

Thermal and Solubility Behavior

- Melting Points : Chlorophenyl-substituted pyridines exhibit higher melting points (268–287°C) due to strong intermolecular interactions, whereas methoxy derivatives are liquids at room temperature .

- Solubility: Amino and methoxy groups enhance aqueous solubility, while the oxane group likely reduces it, favoring organic solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.